molecular formula C19H21NO B8805727 1-Benzyl-4-(2-methoxyphenyl)-1,2,3,6-tetrahydropyridine

1-Benzyl-4-(2-methoxyphenyl)-1,2,3,6-tetrahydropyridine

Cat. No.: B8805727
M. Wt: 279.4 g/mol
InChI Key: XELFGRDOLBWGTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-(2-methoxyphenyl)-1,2,3,6-tetrahydropyridine is a useful research compound. Its molecular formula is C19H21NO and its molecular weight is 279.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H21NO

Molecular Weight

279.4 g/mol

IUPAC Name

1-benzyl-4-(2-methoxyphenyl)-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C19H21NO/c1-21-19-10-6-5-9-18(19)17-11-13-20(14-12-17)15-16-7-3-2-4-8-16/h2-11H,12-15H2,1H3

InChI Key

XELFGRDOLBWGTB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-Benzyl-4-(2-methoxyphenyl)piperidin-4-ol (4.5 g, 15.15 mmol) was mixed with anhydrous potassium bisulphate (8.0 g, 58.56 mmol) and heated to 160° C. under vacuum at 10 mm Hg for 0.5 h. The flask was cooled, the contents dissolved in water and the solution was saturated with sodium carbonate and extracted with ether (2×1100 mL). The organic layer was washed with brine, dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure and the residue was purified by silica gel column chromatography using ethyl acetate-hexane (1:1) to furnish 1-benzyl-4-(2-methoxyphenyl)-1,2,3,6-tetrahydropyridine (2.0 g, 45%). 1H NMR (200 MHz, CDCl3): δ 2.551-2.573 (m, 2H), 2.67-2.71 (m, 2H), 3.16-3.19 (brs, 2H), 3.66 (s, 2H), 3.79 (s, 3H), 5.76-5.78 (brs, 1H), 6.83-6.92 (m, 2H), 7.15-7.41 (m, 7H); m/e=279 (M+).
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Synthesis routes and methods II

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